3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Description
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Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN5O2S/c23-15-7-11-17(12-8-15)32(30,31)22-21-26-20(25-13-14-5-9-16(24)10-6-14)18-3-1-2-4-19(18)29(21)28-27-22/h1-12H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTDUUZNMLJECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)Cl)NCC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a triazoloquinazoline core, which is known for its diverse biological activities. The presence of both sulfonyl and amine functional groups enhances its reactivity and potential interactions with biological targets.
The mechanism of action for this compound is not fully elucidated; however, sulfonyl compounds generally interact with multiple biological pathways. They can influence cellular signaling, enzyme activity, and gene expression. The triazoloquinazoline framework has been associated with various pharmacological effects, including anti-cancer and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline exhibit significant antimicrobial properties:
- Antifungal Activity : Compounds similar to triazoloquinazolines have demonstrated effective antifungal activity against strains such as Candida albicans and Aspergillus niger .
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer properties:
- Cell Line Studies : In vitro studies have indicated that related compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Study 1: Antifungal Efficacy
A study conducted on a series of quinazoline derivatives found that specific modifications to the triazolo ring significantly enhanced antifungal activity. The most potent compound exhibited an IC50 value in the nanomolar range against Candida species .
Study 2: Antitubercular Properties
Research focusing on the antitubercular effects revealed that certain triazoloquinazolines were effective against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the therapeutic potential in treating resistant tuberculosis cases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
